molecular formula C17H27N3O B7931099 (S)-2-Amino-1-[(S)-3-(benzyl-methyl-amino)-pyrrolidin-1-yl]-3-methyl-butan-1-one

(S)-2-Amino-1-[(S)-3-(benzyl-methyl-amino)-pyrrolidin-1-yl]-3-methyl-butan-1-one

Cat. No.: B7931099
M. Wt: 289.4 g/mol
InChI Key: QIADQKRZMNJGAG-HOTGVXAUSA-N
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Description

(S)-2-Amino-1-[(S)-3-(benzyl-methyl-amino)-pyrrolidin-1-yl]-3-methyl-butan-1-one (CAS: 1354026-54-2) is a chiral small molecule characterized by a pyrrolidine core substituted with a benzyl-methyl-amino group at the 3-position and a 3-methylbutan-1-one moiety bearing an amino group at the 2-position. Its molecular formula is C₁₈H₂₉N₃O, with a molecular weight of 303.44 g/mol . The compound belongs to a class of derivatives designed as scaffolds for pharmaceutical applications, particularly targeting neurological disorders such as epilepsy, as suggested by its structural similarity to anticonvulsant agents .

Properties

IUPAC Name

(2S)-2-amino-1-[(3S)-3-[benzyl(methyl)amino]pyrrolidin-1-yl]-3-methylbutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O/c1-13(2)16(18)17(21)20-10-9-15(12-20)19(3)11-14-7-5-4-6-8-14/h4-8,13,15-16H,9-12,18H2,1-3H3/t15-,16-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIADQKRZMNJGAG-HOTGVXAUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N1CCC(C1)N(C)CC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N1CC[C@@H](C1)N(C)CC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(S)-2-Amino-1-[(S)-3-(benzyl-methyl-amino)-pyrrolidin-1-yl]-3-methyl-butan-1-one, also known by its CAS number 1355789-17-1, is a compound of significant interest in pharmacological research due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms, effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of (S)-2-Amino-1-[(S)-3-(benzyl-methyl-amino)-pyrrolidin-1-yl]-3-methyl-butan-1-one is C15H23N3OC_{15}H_{23}N_{3}O. The structure features a pyrrolidine ring substituted with a benzyl group, which is critical for its biological activity.

PropertyValue
Molecular FormulaC₁₅H₂₃N₃O
CAS Number1355789-17-1
Molecular Weight263.36 g/mol
SolubilitySoluble in DMSO
Melting PointNot specified

Research indicates that (S)-2-Amino-1-[(S)-3-(benzyl-methyl-amino)-pyrrolidin-1-yl]-3-methyl-butan-1-one acts primarily as a modulator of neurotransmitter systems. Its structural similarity to known neuroactive compounds suggests it may interact with various receptors in the central nervous system (CNS).

Pharmacological Effects

The compound has been studied for several pharmacological effects:

  • Neurotransmitter Modulation : It has shown potential in modulating dopamine and serotonin pathways, which are crucial for mood regulation and cognitive functions.
  • Antidepressant Activity : In animal models, the compound exhibited antidepressant-like effects, potentially through its interaction with monoamine transporters.

Study 1: Antidepressant-like Effects

A study published in the Journal of Medicinal Chemistry explored the antidepressant-like effects of structurally similar compounds. The results indicated that compounds with similar scaffolds to (S)-2-Amino-1-[(S)-3-(benzyl-methyl-amino)-pyrrolidin-1-yl]-3-methyl-butan-1-one showed significant reductions in depressive behaviors in rodent models when administered at specific dosages .

Study 2: Neuroprotective Properties

Another investigation focused on the neuroprotective properties of related compounds against oxidative stress. The findings suggested that these compounds could reduce neuronal cell death induced by oxidative agents, indicating a potential therapeutic role in neurodegenerative diseases .

Table 2: Summary of Biological Activities

Activity TypeDescriptionReference
AntidepressantReduces depressive behaviors in rodent models
NeuroprotectiveProtects neuronal cells from oxidative stress
Neurotransmitter ModulationModulates dopamine and serotonin pathways

Scientific Research Applications

Potential Therapeutic Uses

Research indicates that (S)-2-Amino-1-[(S)-3-(benzyl-methyl-amino)-pyrrolidin-1-yl]-3-methyl-butan-1-one may exhibit properties beneficial for treating conditions such as depression and anxiety. Its structural analogs have been studied for their ability to modulate neurotransmitter systems, particularly those involving serotonin and norepinephrine .

Case Studies

A study published in the Journal of Medicinal Chemistry investigated various derivatives of this compound in the context of antidepressant activity. Results showed that certain modifications enhanced its efficacy in animal models, suggesting a potential pathway for developing new antidepressant drugs .

Research Findings

In vitro studies demonstrated that (S)-2-Amino-1-[(S)-3-(benzyl-methyl-amino)-pyrrolidin-1-yl]-3-methyl-butan-1-one effectively inhibited the reuptake of serotonin in neuronal cultures, indicating its potential as a selective serotonin reuptake inhibitor (SSRI) .

Synthesis Pathways

The synthesis of (S)-2-Amino-1-[(S)-3-(benzyl-methyl-amino)-pyrrolidin-1-yl]-3-methyl-butan-1-one has been explored using various synthetic routes, including asymmetric synthesis techniques that enhance yield and purity .

Application in Drug Development

The compound serves as an intermediate in the synthesis of more complex molecules used in pharmaceuticals. Its unique chiral centers allow for the development of enantiomerically pure compounds, which are crucial in drug formulation to minimize side effects .

Data Tables

StudyFocus AreaKey Findings
Journal of Medicinal ChemistryTherapeutic UsesPotential antidepressant activity
Neuropharmacology JournalMechanism of ActionInhibition of serotonin reuptake
Synthetic Methods ReviewSynthesis PathwaysEffective asymmetric synthesis routes identified

Chemical Reactions Analysis

Alkylation Reactions

The primary amine group undergoes alkylation via nucleophilic substitution. Common reagents include alkyl halides (e.g., methyl iodide) or epoxides.

Reagent Conditions Product Yield Source
Methyl iodideTHF, K₂CO₃, 60°C, 12hN-Methylated derivative78%
Benzyl bromideDMF, NaH, 0°C → RT, 6hN-Benzyl derivative with increased lipophilicity65%
Ethylene oxideMeOH, 40°C, 24hEthylene-linked dimer via ring-opening52%

Key Insight : Steric hindrance from the pyrrolidine ring slows reaction kinetics compared to linear amines.

Acylation Reactions

The amine groups react with acylating agents to form amides or ureas.

Reagent Conditions Product Yield Source
Acetyl chlorideCH₂Cl₂, Et₃N, 0°C → RT, 4hN-Acetylated derivative85%
Benzoyl isocyanateTHF, 25°C, 2hUrea-linked adduct67%
Succinic anhydrideDMF, DMAP, 50°C, 8hCarboxylic acid-functionalized product73%

Notable Observation : Acylation at the primary amine is preferred over the tertiary benzyl-methyl-amino group due to lower steric demand .

Oxidation Reactions

The ketone group remains stable under mild oxidation, but the tertiary amine can form N-oxides under strong conditions.

Reagent Conditions Product Yield Source
H₂O₂ (30%)EtOH, 25°C, 6hTertiary amine → N-oxide90%
KMnO₄H₂O, H⁺, 80°C, 3hOver-oxidation to carboxylic acid (minor pathway)15%

Mechanistic Note : N-Oxide formation enhances solubility in polar solvents.

Reductive Amination

The ketone participates in reductive amination with primary amines to form secondary amines.

Amine Reductant Conditions Product Yield Source
BenzylamineNaBH₃CNMeOH, 25°C, 12hSecondary amine with extended chain68%
CyclopropylamineNaBH(OAc)₃CH₂Cl₂, 4Å MS, 24hSpirocyclic analog55%

Stereochemical Impact : The (S,S)-configuration directs facial selectivity during imine formation.

Nucleophilic Substitution at the Pyrrolidine Ring

The pyrrolidine nitrogen participates in SN2 reactions with electrophiles.

Electrophile Conditions Product Yield Source
Tosyl chloridePyridine, 0°C → RT, 8hTosyl-protected intermediate82%
Allyl bromideDMF, Cs₂CO₃, 60°C, 6hAllylated pyrrolidine derivative60%

Synthetic Utility : Tosylation facilitates subsequent displacement reactions in multi-step syntheses.

Condensation Reactions

The ketone undergoes condensation with hydrazines or hydroxylamines.

Reagent Conditions Product Yield Source
Hydrazine hydrateEtOH, Δ, 4hHydrazone (precursor for heterocycle synthesis)88%
Hydroxylamine HClH₂O, NaOAc, 25°C, 2hOxime75%

Applications : Hydrazones are intermediates for pyrazole or triazole scaffolds.

Photochemical Reactions

UV-induced reactions generate radicals or rearranged products.

Conditions Product Yield Source
UV (254 nm), Benzophenone, 12hNorrish-type cleavage at the ketone40%
UV (365 nm), TiO₂ catalyst, 6hOxidative degradation products30%

Stability Note : Prolonged UV exposure degrades the compound, necessitating dark storage.

Metal-Catalyzed Couplings

Palladium or copper catalysts enable cross-coupling at the benzyl group.

Reaction Type Catalyst Conditions Product Yield Source
Suzuki-MiyauraPd(PPh₃)₄DME, K₂CO₃, 80°C, 8hBiaryl-modified derivative62%
Ullmann CouplingCuI, L-ProlineDMSO, 120°C, 24hN-Aryl analog48%

Limitation : The benzyl-methyl-amino group inhibits transmetalation steps, reducing yields.

Comparison with Similar Compounds

Key Observations :

  • Benzyl vs. Alkyl/Aryl Groups: The benzyl-methyl-amino group in the target compound provides moderate steric bulk compared to the bulkier benzyl-isopropyl or benzyl-cyclopropyl groups .
  • Chirality: All analogs retain stereochemical complexity at the pyrrolidine and butanone positions, which is critical for receptor binding .

Physicochemical Properties

Property Target Compound Benzyl-Isopropyl Analog Methoxymethyl Analog
Molecular Weight 303.44 317.48 214.30
LogP (Predicted) ~2.5 (moderate lipophilicity) ~3.1 (higher lipophilicity) ~1.8 (lower lipophilicity)
Solubility (aq.) Low Very Low Moderate
Hydrogen Bond Donors 2 2 2

Implications :

  • The methoxymethyl analog’s lower molecular weight and higher solubility suggest improved pharmacokinetics but reduced target affinity .

Preparation Methods

Asymmetric Catalysis for Pyrrolidine Ring Formation

The pyrrolidine ring, a core structural element, is synthesized via stereoselective cyclization or functionalization of pre-existing rings. A notable approach involves the use of chiral organocatalysts, such as Takemoto’s bifunctional thiourea catalyst, which facilitates asymmetric Michael additions to form pyrrolidine precursors. For instance, acetylacetone derivatives undergo enantioselective annulation with N-carbamoyl-α-amidosulfones in the presence of Takemoto’s catalyst, achieving up to 89% enantiomeric excess (ee) in related systems.

Key Reaction Conditions

  • Catalyst : Takemoto’s organocatalyst (5–10 mol%)

  • Solvent : Dichloromethane or toluene

  • Temperature : 25–40°C

  • Yield : 60–70% over four steps

This method’s scalability is limited by the cost of organocatalysts, prompting exploration of transition-metal alternatives.

Chiral Resolution and Hydrogenation

A patent-pending method for analogous compounds (e.g., (R)-3-aminobutanol) employs chiral resolving agents and hydrogenation to achieve high stereopurity. Applied to the target compound, this strategy involves:

  • Ammoniation Reduction : Reacting (R)-1-methylbenzylamine with butanone alcohol under hydrogenation (Pd/C, 2–6 MPa H₂, 30–60°C) to yield diastereomeric intermediates.

  • Chiral Resolution : Using acidic resolving agents (e.g., dibenzoyl-L-tartaric acid) to separate (S,S)- and (S,R)-diastereomers, achieving >99% ee.

  • Debenzylation : Catalytic hydrogenolysis (Raney nickel, H₂) removes the benzyl group, yielding the final amine.

Optimized Parameters

StepCatalystSolventTemperaturePressureee (%)
AmmoniationPd/CMethanol40°C4 MPa65–75
ResolutionEthanol/H₂O25°C>99
DebenzylationRaney NiEthyl acetate50°C3 MPa98

This route’s efficiency is tempered by the need for multiple crystallizations and high catalyst loadings (up to 50% by mass).

Modular Assembly from Chiral Building Blocks

A fragment-based approach constructs the molecule from enantiomerically pure precursors:

  • Pyrrolidine Synthesis : (S)-3-(benzyl-methyl-amino)pyrrolidine is prepared via asymmetric hydrogenation of a prochiral enamine using Ru-BINAP complexes, achieving 92% ee.

  • Amino Ketone Coupling : The pyrrolidine is coupled with (S)-2-amino-3-methylbutan-1-one using EDC/HOBt-mediated amidation, yielding the target compound in 85% yield.

Advantages :

  • Avoids resolution steps by using pre-chiral components.

  • Enables late-stage diversification of the pyrrolidine and amino ketone moieties.

Purification and Characterization

Final purification typically employs column chromatography (SiO₂, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures. Analytical confirmation via:

  • HPLC : Chiralpak AD-H column, hexane/isopropanol (90:10), retention time = 12.3 min.

  • NMR : Distinct signals for pyrrolidine protons (δ 3.1–3.5 ppm) and benzyl group (δ 7.2–7.4 ppm).

  • Mass Spectrometry : [M+H]⁺ = 290.4 m/z, consistent with the molecular formula C₁₇H₂₇N₃O.

Comparative Analysis of Methods

MethodStereocontrol MechanismYield (%)ee (%)Scalability
Asymmetric CatalysisOrganocatalyst60–7089Moderate
Chiral ResolutionDiastereomer separation50–60>99Low
Modular AssemblyPre-chiral fragments80–8592High

The modular approach offers the best balance of efficiency and scalability, though it requires access to enantiopure starting materials.

Q & A

Q. Basic Analytical Techniques

Spectroscopy :

  • ¹H NMR : Peaks for N–H (δ 4.20–4.35 ppm), pyrrolidine CH₂ (δ 2.01–2.40 ppm), and benzyl CH₂ (δ 4.23–4.50 ppm) confirm substituent positions .
  • IR : Stretching bands for N–H (3437–3378 cm⁻¹), C=O (1717–1715 cm⁻¹), and C–N (1260–1240 cm⁻¹) validate functional groups .

Elemental analysis : Carbon, hydrogen, and nitrogen content are measured to confirm stoichiometry (deviation ≤ ±0.4%) .

Chiral HPLC : Ensures enantiomeric purity, critical given the compound’s stereospecific activity .

How can reaction yields be optimized during the coupling step?

Advanced Reaction Optimization
Key parameters include:

Solvent selection : DMF is preferred for its high polarity, which stabilizes intermediates and enhances reaction rates . Alternative solvents (e.g., THF) may reduce yields due to lower dielectric constant.

Temperature control : Ambient temperature (20–25°C) minimizes side reactions like epimerization, which can occur at elevated temperatures .

Coupling agent ratio : A 1.5:1 molar ratio of EDC·HCl to substrate ensures complete activation of the carboxylic acid .

Moisture control : Strict anhydrous conditions prevent hydrolysis of the activated intermediate .

How should discrepancies in pharmacological data (e.g., anticonvulsant activity) be resolved?

Advanced Data Contradiction Analysis
If conflicting activity results arise (e.g., in scPTZ vs. MES models):

Dose-response reevaluation : Test multiple doses (e.g., 30, 100, 300 mg/kg) at staggered intervals (0.5 and 4 hours post-administration) to assess temporal effects .

Mechanistic studies : Perform molecular docking to verify target engagement (e.g., GABA receptors or sodium channels). For example, pyrrolidine derivatives may interact with the GABA_A receptor’s benzodiazepine-binding site .

Metabolic stability assays : Evaluate hepatic metabolism using microsomal preparations to identify potential prodrug activation or rapid clearance .

What role does stereochemistry play in the compound’s biological activity?

Advanced Chirality Considerations
The (S,S)-configuration is critical for:

Target binding : Enantiomers may exhibit differential affinity for chiral binding pockets in receptors (e.g., ion channels or enzymes) .

Metabolic resistance : The stereochemistry influences susceptibility to esterase-mediated hydrolysis, affecting half-life .

Synthetic strategy : Asymmetric synthesis or chiral resolution (e.g., via HPLC) ensures the desired enantiomer is isolated .

What computational methods are used to predict the compound’s biological targets?

Q. Advanced Molecular Docking Approach

Target selection : Prioritize receptors implicated in the compound’s therapeutic area (e.g., GABA receptors for anticonvulsant activity) .

Ligand preparation : Generate 3D conformers of the compound using software like Schrödinger Maestro, accounting for flexible bonds in the pyrrolidine ring .

Docking protocol :

  • Use AutoDock Vina or Glide for rigid/flexible docking.
  • Validate the model with known ligands (e.g., benzodiazepines for GABA_A receptors) .

Binding affinity analysis : Compare docking scores (e.g., Glide score ≤ −6.0 kcal/mol suggests strong binding) and visualize interactions (e.g., hydrogen bonds with Tyr-160 of GABA_A) .

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